molecular formula C11H10ClN2O3P B14742590 chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid

chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid

Cat. No.: B14742590
M. Wt: 284.63 g/mol
InChI Key: UXWWILIIJZKWAQ-UHFFFAOYSA-N
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Description

Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a naphthalene ring, and a phosphonamidic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid typically involves the reaction of naphthalen-1-ylcarbamoyl chloride with a suitable phosphonamidic acid precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphonamidates, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylcarbamoyl chloride: A precursor in the synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid.

    Phosphonamidic acids: A class of compounds with similar functional groups.

    Phosphonamidates: Derivatives formed through reduction reactions

Uniqueness

Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a compound of significant interest in multiple fields .

Properties

Molecular Formula

C11H10ClN2O3P

Molecular Weight

284.63 g/mol

IUPAC Name

chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid

InChI

InChI=1S/C11H10ClN2O3P/c12-18(16,17)14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16,17)

InChI Key

UXWWILIIJZKWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NP(=O)(O)Cl

Origin of Product

United States

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